molecular formula C24H30O8 B1434274 6,21-Dihydroxyeplerenone, 6beta- CAS No. 674781-15-8

6,21-Dihydroxyeplerenone, 6beta-

Cat. No. B1434274
M. Wt: 446.5 g/mol
InChI Key: XGNJVKUWAJKFLN-OWGGUJMTSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6,21-Dihydroxyeplerenone, 6beta- consists of 24 carbon atoms, 30 hydrogen atoms, and 8 oxygen atoms. The compound is also known as pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-6,21-dihydroxy-3-oxo-, .gamma.-lactone, methyl ester, (6.beta.,7.alpha.,11.alpha.,17.alpha.) .

Scientific Research Applications

Metabolic Pathways and Derivatives

  • A study on the pharmacokinetics and metabolism of eplerenone in humans revealed extensive metabolism, with significant pathways being 6beta- and/or 21-hydroxylation, among others. The study identified several metabolites, including 6beta-hydroxy-eplerenone (6beta-OHEP) and 6beta,21-dihydroxy-eplerenone (6beta,21-OHEP), indicating the importance of these hydroxylation reactions in eplerenone's metabolism (Cook et al., 2003).

Biological Activity and Effects

  • The biotransformation of steroid compounds like 17beta-boldenone has been studied in cattle, highlighting the relevance of 6beta-hydroxylation (a similar metabolic reaction to those involving 6,21-Dihydroxyeplerenone, 6beta-) in understanding steroid metabolism and potential markers for exogenous administration. This suggests a broader relevance of 6beta-hydroxylation in the metabolism of various steroids (Merlanti et al., 2007).

properties

IUPAC Name

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-4',8-dihydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-21-6-4-11(25)8-13(21)18(27)16(20(29)30-3)17-12-5-7-23(9-14(26)19(28)32-23)22(12,2)10-15-24(17,21)31-15/h8,12,14-18,26-27H,4-7,9-10H2,1-3H3/t12-,14?,15+,16-,17+,18-,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNJVKUWAJKFLN-OWGGUJMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,21-Dihydroxyeplerenone, 6beta-

CAS RN

674781-15-8
Record name 6,21-Dihydroxyeplerenone, 6beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674781158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,21-DIHYDROXYEPLERENONE, 6.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q01234U79A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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